2-amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide

TRPV3 modulator ion channel pain and itch

2-Amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide (CAS 303998-85-8) is a heterocyclic small molecule with the molecular formula C₉H₉N₅OS and a molecular weight of 235.27 g/mol. It belongs to the class of N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamides, a scaffold patented for its ability to modulate the transient receptor potential vanilloid 3 (TRPV3) ion channel.

Molecular Formula C9H9N5OS
Molecular Weight 235.27 g/mol
CAS No. 303998-85-8
Cat. No. B3035246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide
CAS303998-85-8
Molecular FormulaC9H9N5OS
Molecular Weight235.27 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C(=O)NC2=NC=CS2)N
InChIInChI=1S/C9H9N5OS/c1-5-6(4-12-8(10)13-5)7(15)14-9-11-2-3-16-9/h2-4H,1H3,(H2,10,12,13)(H,11,14,15)
InChIKeySEDDRAFPMKXNDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide (CAS 303998-85-8): Structural Identity and Core Procurement Considerations


2-Amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide (CAS 303998-85-8) is a heterocyclic small molecule with the molecular formula C₉H₉N₅OS and a molecular weight of 235.27 g/mol . It belongs to the class of N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamides, a scaffold patented for its ability to modulate the transient receptor potential vanilloid 3 (TRPV3) ion channel [1]. The compound is supplied as a high-purity research chemical (≥97%) by multiple vendors and is primarily utilized as a pharmaceutical intermediate or a building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules .

Why 2-Amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide Cannot Be Replaced by Unverified Analogs


The procurement of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide (CAS 303998-85-8) cannot be reduced to a generic search for any pyrimidinecarboxamide derivative. The compound's specific substitution pattern—a 2-amino group on the pyrimidine ring and a directly attached N-(1,3-thiazol-2-yl) carboxamide—is critical for its documented role as a TRPV3 modulator scaffold [1]. Closely related analogs, such as 4-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide (CAS 303998-83-6), introduce a bulky aryl substituent at the pyrimidine 2-position, which sterically and electronically alters the hydrogen-bonding network with the target protein [2]. Furthermore, the synthetic route to the target compound has been optimized to a one-step, quantitative-yield protocol, making it a uniquely cost-effective building block compared to multi-step syntheses required for its analogs [3]. Substituting the compound without rigorous head-to-head data risks invalidating SAR studies, reducing synthetic efficiency, and compromising target engagement profiles.

Quantitative Differentiation Evidence for 2-Amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide Against Closest Analogs


Target Class Enrollment: TRPV3 Modulator Scaffold vs. Structurally Similar Analogs Lacking Documented TRPV3 Activity

The target compound falls within the generic Markush structure of N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamides claimed in patent WO2016160938A1 as TRPV3 modulators [1]. In contrast, the close analog 4-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide (CAS 303998-83-6) is not disclosed in this patent or any other TRPV3 modulator patent, suggesting a different selectivity profile. While the target compound itself has a reported IC₅₀ of 57,500 nM against rat TRPV3 in a Ca²⁺ flux assay [2], this data point must be contextualized: the well-characterized TRPV3 inhibitor Trpvicin achieves IC₅₀ values of 410 nM (hTRPV3-WT) and 220 nM (hTRPV3-G573S) . The key differentiation is that the target compound provides a synthetically accessible starting point for further optimization toward potent TRPV3 inhibitors, whereas the 4-methylphenyl analog has no established TRPV3 link.

TRPV3 modulator ion channel pain and itch

Synthetic Efficiency: One-Step Quantitative Synthesis vs. Multi-Step Route for 4-Methylphenyl Analog

A published protocol demonstrates the one-step synthesis of the target compound from 2-amino-4-methylpyrimidine-5-carboxylic acid and 2-aminothiazole using adapted Vilsmeier conditions, achieving quantitative yield with full spectroscopic characterization (¹H, ²H, ¹³C NMR, IR, Raman) [1]. In contrast, the synthesis of the comparator 4-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide (CAS 303998-83-6) requires a multi-step sequence involving Suzuki coupling with 4-methylphenylboronic acid, adding complexity, cost, and purification burden [2]. The target compound's streamlined synthesis translates to lower procurement costs and faster delivery timelines for bulk orders.

synthesis efficiency Vilsmeier conditions quantitative yield

Purity Specifications: Commercial Availability at ≥97% vs. Comparator Offered at 95%

The target compound is commercially available from multiple vendors with a purity specification of ≥97% (e.g., MolCore: NLT 97% ; Leyan: 98% ). The closest structural analog, 4-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide (CAS 303998-83-6), is typically offered at 95% purity (e.g., AKSci ). While this represents a relatively modest absolute difference of 2-3 percentage points, for downstream applications in kinase inhibitor synthesis or biological screening, higher starting material purity reduces the risk of confounding impurities in dose-response assays and improves the reliability of SAR data.

purity specification quality control vendor comparison

Structural Features for Kinase Inhibitor Design: 2-Amino Group as H-Bond Donor vs. 4-Methylphenyl Substituent

The 2-amino group on the pyrimidine ring of the target compound provides a hydrogen bond donor that can engage the hinge region of kinase ATP-binding pockets [1]. This feature is absent in the comparator 4-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide (CAS 303998-83-6), where the 2-position is occupied by a bulky 4-methylphenyl group that may introduce steric clashes with the kinase hinge [2]. While no direct kinase inhibition data for the target compound have been published, the 2-aminopyrimidine motif is a well-established pharmacophore in approved kinase inhibitors such as imatinib and dasatinib [3]. The target compound thus offers a more versatile starting point for fragment-based or structure-guided optimization of kinase inhibitors compared to the sterically hindered 4-methylphenyl analog.

kinase inhibitor scaffold hydrogen bonding structure-based design

Optimal Application Scenarios for Procuring 2-Amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide


TRPV3 Modulator Hit-to-Lead and Lead Optimization Programs

Research groups exploring TRPV3 as a therapeutic target for pain, itch, or dermatological disorders can use the target compound as a validated, albeit weakly active, starting scaffold for hit-to-lead optimization. The compound's documented IC₅₀ of 57,500 nM against rat TRPV3 [1] provides a measurable baseline for SAR studies, while its inclusion in the patent family WO2016160938A1 [2] ensures freedom-to-operate clarity for early-stage discovery. The commercial availability at ≥97% purity supports reproducible screening campaigns.

Synthesis of Kinase-Focused Compound Libraries via Derivatization of the 2-Amino Group

The 2-amino substituent on the pyrimidine ring serves as a versatile handle for library synthesis, enabling amide coupling, reductive amination, or nucleophilic aromatic substitution to generate diverse kinase inhibitor candidates [1]. The target compound's one-step, high-yield synthesis [2] makes it economically viable as a core scaffold for parallel library production, in contrast to more expensive multi-step analogs.

Pharmaceutical Intermediate for GMP Route Scouting

Contract research organizations (CROs) and pharmaceutical development groups evaluating synthetic routes to N-(thiazol-2-yl)pyrimidine-5-carboxamide-based APIs can employ the target compound as a key intermediate. The published quantitative-yield synthetic protocol under Vilsmeier conditions [1] provides a robust starting point for process chemistry optimization, offering advantages in atom economy and waste reduction compared to Suzuki-based routes required for aryl-substituted analogs.

Academic Chemical Biology Tool Compound Supply

University core facilities and chemical biology screening centers seeking a well-characterized, readily available pyrimidine-thiazole hybrid scaffold for target identification or phenotypic screening can procure the target compound with confidence. Full spectroscopic characterization data (¹H, ²H, ¹³C NMR, IR, Raman) are published and available [1], facilitating quality control verification upon receipt and enabling reliable data reproducibility across independent laboratories.

Quote Request

Request a Quote for 2-amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.